![molecular formula C15H13ClFN3O3S B5664096 3-chloro-4-fluoro-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B5664096.png)
3-chloro-4-fluoro-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1-benzothiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis process of this compound involves complex chemical reactions, including the reaction of ethyl 3-((3,4-dimethoxybenzylidene)amino) thiophene-2-carboxylate with mercapto acetic acid in the presence of zinc chloride in dioxane, leading to various intermediates before achieving the final compound. This synthesis route demonstrates the intricacy of creating specialized molecules for targeted applications (Spoorthy et al., 2021).
Molecular Structure Analysis
The molecular structure of this compound has been established through several spectroscopic techniques, including 1H NMR, IR, Mass spectral data, and elemental analysis. These analytical methods provide insights into the complex molecular architecture and functional groups present in the compound, contributing to its unique chemical properties (Spoorthy et al., 2021).
Chemical Reactions and Properties
The compound engages in various chemical reactions, reflecting its reactive nature and potential for diverse applications. Its synthesis from precursor molecules and the ability to undergo further chemical modifications underscore its versatility in chemical research and development. The specific reactivity patterns and mechanisms involved highlight the compound's potential as a building block in organic synthesis (Spoorthy et al., 2021).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in different environments. These properties are determined using various analytical techniques, providing essential information for handling, storage, and application in research settings (Yeong et al., 2018).
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and compatibility with other substances, are key factors in the compound's utility in scientific research. Understanding these properties through detailed analysis helps in predicting its behavior in complex chemical reactions and potential applications in various fields (Naganagowda & Petsom, 2011).
properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O3S/c1-22-7-10-19-11(23-20-10)5-6-18-15(21)14-13(16)12-8(17)3-2-4-9(12)24-14/h2-4H,5-7H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOXVQNTBQIIMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)CCNC(=O)C2=C(C3=C(C=CC=C3S2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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